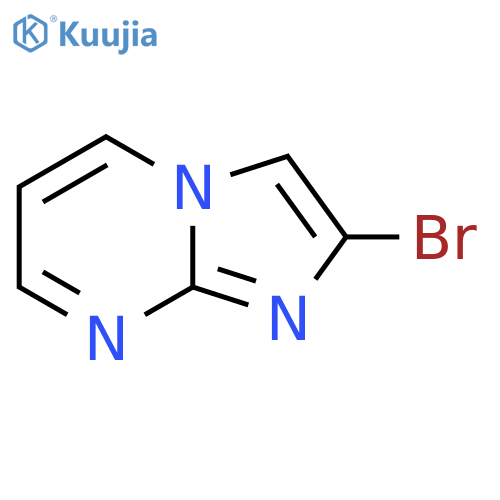

Cas no 1350738-85-0 (2-bromoimidazo1,2-apyrimidine)

2-bromoimidazo1,2-apyrimidine 化学的及び物理的性質

名前と識別子

-

- 2-Bromoimidazo[1,2-a]pyrimidine

- 2-Bromo-imidazo[1,2-a]pyrimidine

- SB32963

- 2-bromoimidazo1,2-apyrimidine

-

- MDL: MFCD20502294

- インチ: 1S/C6H4BrN3/c7-5-4-10-3-1-2-8-6(10)9-5/h1-4H

- InChIKey: YTNZKSZNNAKKRH-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN2C=CC=NC2=N1

計算された属性

- せいみつぶんしりょう: 196.95886g/mol

- どういたいしつりょう: 196.95886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.2

- 疎水性パラメータ計算基準値(XlogP): 2.1

2-bromoimidazo1,2-apyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-153961-0.05g |

2-bromoimidazo[1,2-a]pyrimidine |

1350738-85-0 | 95% | 0.05g |

$347.0 | 2023-06-05 | |

| Enamine | EN300-153961-0.25g |

2-bromoimidazo[1,2-a]pyrimidine |

1350738-85-0 | 95% | 0.25g |

$743.0 | 2023-06-05 | |

| eNovation Chemicals LLC | Y1122720-500mg |

2-Bromo-imidazo[1,2-a]pyrimidine |

1350738-85-0 | 95% | 500mg |

$1430 | 2024-07-28 | |

| Enamine | EN300-153961-10.0g |

2-bromoimidazo[1,2-a]pyrimidine |

1350738-85-0 | 95% | 10g |

$6450.0 | 2023-06-05 | |

| Enamine | EN300-153961-250mg |

2-bromoimidazo[1,2-a]pyrimidine |

1350738-85-0 | 95.0% | 250mg |

$743.0 | 2023-09-26 | |

| 1PlusChem | 1P01K6YG-500mg |

2-Bromo-imidazo[1,2-a]pyrimidine |

1350738-85-0 | 95% | 500mg |

$1508.00 | 2023-12-22 | |

| Aaron | AR01K76S-10g |

2-Bromo-imidazo[1,2-a]pyrimidine |

1350738-85-0 | 95% | 10g |

$8894.00 | 2023-12-16 | |

| 1PlusChem | 1P01K6YG-50mg |

2-Bromo-imidazo[1,2-a]pyrimidine |

1350738-85-0 | 95% | 50mg |

$491.00 | 2023-12-22 | |

| 1PlusChem | 1P01K6YG-10g |

2-Bromo-imidazo[1,2-a]pyrimidine |

1350738-85-0 | 95% | 10g |

$8034.00 | 2023-12-22 | |

| Enamine | EN300-153961-5000mg |

2-bromoimidazo[1,2-a]pyrimidine |

1350738-85-0 | 95.0% | 5000mg |

$4349.0 | 2023-09-26 |

2-bromoimidazo1,2-apyrimidine 関連文献

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

2-bromoimidazo1,2-apyrimidineに関する追加情報

2-Bromoimidazo[1,2-a]pyrimidine: An Overview of a Promising Heterocyclic Compound (CAS No. 1350738-85-0)

2-Bromoimidazo[1,2-a]pyrimidine (CAS No. 1350738-85-0) is a versatile heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyrimidines, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The presence of a bromine atom at the 2-position of the imidazopyrimidine ring system imparts unique chemical and biological characteristics to this molecule, making it a valuable scaffold for drug discovery and development.

The structural framework of 2-bromoimidazo[1,2-a]pyrimidine consists of a fused imidazole and pyrimidine ring system with a bromine substituent. This arrangement provides a rigid and planar structure that can interact with various biological targets through hydrogen bonding, π-π stacking, and halogen bonding. The bromine atom also serves as a bioisostere for other functional groups, allowing for the modulation of pharmacological properties through subtle structural modifications.

Recent studies have highlighted the potential of 2-bromoimidazo[1,2-a]pyrimidine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound exhibited potent antiviral activity against several RNA viruses, including influenza and respiratory syncytial virus (RSV). The researchers found that the bromine substituent played a crucial role in enhancing the antiviral efficacy by improving the compound's binding affinity to viral enzymes.

In another study published in the European Journal of Medicinal Chemistry in 2022, researchers explored the anticancer properties of 2-bromoimidazo[1,2-a]pyrimidine. The results showed that certain derivatives of this compound selectively inhibited the growth of cancer cells while sparing normal cells. The mechanism of action was attributed to the compound's ability to disrupt key signaling pathways involved in cell proliferation and survival. These findings suggest that 2-bromoimidazo[1,2-a]pyrimidine could serve as a lead structure for the development of novel anticancer agents.

Beyond its therapeutic applications, 2-bromoimidazo[1,2-a]pyrimidine has also been investigated as a synthetic intermediate in organic synthesis. Its unique reactivity profile allows for the facile introduction of various functional groups through substitution reactions at the bromine position. This versatility makes it an attractive building block for the synthesis of complex molecules with diverse biological activities.

The synthesis of 2-bromoimidazo[1,2-a]pyrimidine typically involves multistep procedures that start from readily available starting materials such as 4-amino-5-cyanoimidazole and 4-bromopyrimidine. A key step in the synthesis is the formation of the imidazopyrimidine ring system through cyclization reactions. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for research and development purposes.

In conclusion, 2-bromoimidazo[1,2-a]pyrimidine (CAS No. 1350738-85-0) is a promising heterocyclic compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive scaffold for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, further solidifying its importance in the field.

1350738-85-0 (2-bromoimidazo1,2-apyrimidine) 関連製品

- 1310704-51-8(1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine)

- 1805500-13-3(6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid)

- 1214372-33-4(3'-Difluoromethoxy-2'-fluoroacetophenone)

- 124285-37-6(2-Hydrazinyl-4,5-dimethylthiazole)

- 1249267-54-6(4-methylcyclohexane-1-sulfonyl chloride)

- 2022779-64-0(benzyl N-(4-ethyl-2-oxohexyl)carbamate)

- 1803581-77-2(1-{3-[(2-chlorophenyl)methoxy]phenyl}piperazine dihydrochloride)

- 6081-87-4(2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide)

- 1213467-90-3((S)-2-(1-Aminoethyl)benzonitrile)

- 1091111-55-5(N'-{4-(2-methoxyphenyl)oxan-4-ylmethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide)